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molecular formula C6H6N2O2S B1598417 2-(Methylthio)-5-nitropyridine CAS No. 20885-21-6

2-(Methylthio)-5-nitropyridine

Cat. No. B1598417
M. Wt: 170.19 g/mol
InChI Key: SUATXLIQPPUGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079876B2

Procedure details

Iron powder (3 g), water (20 mL) and concentrated hydrochloric acid (3 mL) were mixed, and 2-(methylthio)-5-nitropyridine (2 g, 12 mmol) was added portionwise. After reflux reaction for 2 hours, the reaction mixture was basified with 1N sodium hydroxide and extracted with 20 mL ethyl acetate for three times. The combined organic phase was dried with anhydrous sodium sulfate, filtered and concentrated to yield the target compound (1.54 g, 11 mmol).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][N:5]=1.[OH-].[Na+]>[Fe].O>[CH3:2][S:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux
CUSTOM
Type
CUSTOM
Details
reaction for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 mL ethyl acetate for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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